molecular formula C10H11F3N2O4S B2660632 2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate CAS No. 1209233-25-9

2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate

Cat. No.: B2660632
CAS No.: 1209233-25-9
M. Wt: 312.26
InChI Key: WRFNKRQIINADQG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate is a chemical compound with the molecular formula C9H9F3N2O4S It is known for its unique structural features, including the trifluoroethyl group and the sulfamoylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate typically involves the reaction of 4-sulfamoylbenzylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

  • Reduction: : The trifluoroethyl group can be reduced to form trifluoromethyl groups.

  • Substitution: : The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfonic acid derivatives.

  • Reduction: : Trifluoromethyl groups.

  • Substitution: : Amides, esters, and other carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group imparts unique properties to the resulting compounds, making them valuable in various chemical reactions.

Biology

In biological research, 2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate is used as a probe to study enzyme activities and protein interactions. Its sulfamoyl group can interact with specific biological targets, providing insights into biological processes.

Medicine

In the medical field, this compound has potential applications in drug development. Its unique structure allows it to be used as a precursor for pharmaceuticals, particularly in the design of new therapeutic agents.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its trifluoroethyl group enhances the properties of materials, making them more resistant to degradation and improving their performance in various applications.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can bind to enzymes and receptors, modulating their activity. The trifluoroethyl group enhances the compound's stability and bioavailability, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

Similar Compounds

  • Trifluoroethyl carbamates: : These compounds share the trifluoroethyl group but differ in their substituents.

  • Sulfamoylbenzylamines: : These compounds have similar sulfamoyl groups but lack the trifluoroethyl moiety.

Uniqueness

2,2,2-Trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate is unique due to the combination of the trifluoroethyl group and the sulfamoylphenyl moiety. This combination provides the compound with distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O4S/c11-10(12,13)6-19-9(16)15-5-7-1-3-8(4-2-7)20(14,17)18/h1-4H,5-6H2,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFNKRQIINADQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)OCC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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